An In-Depth Technical Guide to 2-Fluoro-5-nitrophenol: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-Fluoro-5-nitrophenol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-5-nitrophenol is a valuable and versatile chemical intermediate, distinguished by its unique substitution pattern that imparts specific reactivity. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed safety information, and its significant applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty materials. The strategic placement of the fluoro, nitro, and hydroxyl groups on the benzene (B151609) ring makes it a key building block in modern organic synthesis, particularly in the construction of complex molecular architectures.
Chemical and Physical Properties
2-Fluoro-5-nitrophenol, with the CAS number 22510-08-3, is a solid at room temperature. Its key properties are summarized in the table below for easy reference. The presence of both an electron-withdrawing nitro group and a fluorine atom activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution.[1]
| Property | Value | Reference(s) |
| CAS Number | 22510-08-3 | [2] |
| Molecular Formula | C₆H₄FNO₃ | [2] |
| Molecular Weight | 157.10 g/mol | [2] |
| Melting Point | 113-119 °C | |
| Boiling Point | 256.7 °C at 760 mmHg | |
| Physical Form | Solid | |
| Purity | ≥98% | [2] |
| Storage Temperature | Room temperature |
Safety and Hazard Information
2-Fluoro-5-nitrophenol is classified as a hazardous substance and requires careful handling in a laboratory setting. The compound is harmful if swallowed, in contact with skin, or inhaled.[3] It is also corrosive and can cause serious eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.
| Hazard Information | Details | Reference(s) |
| GHS Pictograms | GHS05 (Corrosive), GHS07 (Harmful) | |
| Signal Word | Danger | |
| Hazard Statements | H302, H315, H317, H318, H410 | |
| Precautionary Statements | P261, P264, P270, P272, P273, P280, P302+P352, P330, P391, P501 |
Synthesis of 2-Fluoro-5-nitrophenol
While specific industrial synthesis routes for 2-fluoro-5-nitrophenol are proprietary, a common laboratory-scale approach involves the nitration of a corresponding fluorophenol. A general procedure for the synthesis of a related isomer, 5-fluoro-2-nitrophenol (B146956), is presented here, which can be adapted. This synthesis involves a two-step process starting from 2,4-difluoronitrobenzene (B147775).
Experimental Protocol: Synthesis of 5-Fluoro-2-nitrophenol
Step 1: Synthesis of 5-Fluoro-2-nitroaniline (B53378)
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In a 500 mL reaction flask, add 159 g (1 mol) of 2,4-difluoronitrobenzene to 127.5 g of concentrated ammonia (B1221849) water at room temperature.
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Initiate stirring and slowly increase the temperature to 40°C. Maintain this temperature for 3 hours.
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Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC) until the starting material is consumed.
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Upon completion, cool the reaction mixture to 5-10°C with continuous stirring to induce crystallization.
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Collect the precipitated 5-fluoro-2-nitroaniline by filtration. A typical yield is around 98%.
Step 2: Synthesis of 5-Fluoro-2-nitrophenol
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Dissolve the 5-fluoro-2-nitroaniline obtained in the previous step in an aqueous solution of sulfuric acid.
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Cool the solution to 0-10°C in an ice bath.
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Slowly add a 30-35.6% aqueous solution of sodium nitrite (B80452) dropwise to the cooled solution, maintaining the temperature between 0-10°C.
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After the addition is complete, continue stirring the reaction mixture at 0-10°C for 0.5-1 hour.
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Gradually raise the temperature to 90-95°C over 1-2 hours and maintain it for 1 hour.
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The resulting 5-fluoro-2-nitrophenol can then be isolated and purified using standard laboratory techniques.
Applications in Organic Synthesis
2-Fluoro-5-nitrophenol is a key building block for the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the reactivity of its functional groups.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom is an excellent leaving group in nucleophilic aromatic substitution reactions, especially due to the activating effect of the ortho- and para-directing nitro group. This allows for the facile introduction of various nucleophiles at the C-2 position.
Williamson Ether Synthesis
The phenolic hydroxyl group can be deprotonated to form a phenoxide, which is a potent nucleophile for Williamson ether synthesis. This reaction allows for the formation of an ether linkage by reacting the phenoxide with an alkyl halide.
General Experimental Protocol for Williamson Ether Synthesis:
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In a round-bottom flask under an inert atmosphere, dissolve 2-Fluoro-5-nitrophenol (1 equivalent) in a suitable anhydrous solvent (e.g., DMF or THF).
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Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the solution and stir until the deprotonation is complete.
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Slowly add the desired alkyl halide (1-1.2 equivalents) to the reaction mixture.
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Heat the reaction mixture to an appropriate temperature and monitor its progress by TLC.
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Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.
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Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Suzuki-Miyaura Cross-Coupling
While the fluorine atom can participate in cross-coupling reactions, it is often the case that the phenolic hydroxyl group is first converted to a better leaving group, such as a triflate (-OTf). The resulting aryl triflate can then undergo Suzuki-Miyaura cross-coupling with a boronic acid in the presence of a palladium catalyst to form a new carbon-carbon bond.
General Experimental Protocol for Suzuki-Miyaura Coupling (of the corresponding triflate):
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To a solution of the aryl triflate derived from 2-Fluoro-5-nitrophenol (1 equivalent) and the desired boronic acid (1.2-1.5 equivalents) in a suitable solvent (e.g., dioxane, toluene, or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
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Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
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Heat the reaction mixture to the desired temperature (typically 80-110°C) and monitor by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the product by column chromatography.
Role in Drug Discovery and Development
Nitroaromatic compounds are a significant class of molecules in medicinal chemistry, with many exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[4] The nitro group can be reduced in vivo to form reactive nitroso and hydroxylamine (B1172632) intermediates, which can exert cytotoxic effects. The presence of a fluorine atom can enhance the metabolic stability and bioavailability of a drug molecule.
While specific signaling pathways for derivatives of 2-Fluoro-5-nitrophenol are not extensively documented in publicly available literature, its use as a scaffold allows for the synthesis of a diverse range of compounds that can be screened for activity against various biological targets. The general mechanism of action for many nitro-containing drugs involves their reduction by nitroreductase enzymes, leading to the generation of reactive nitrogen species that can damage cellular macromolecules.
Conclusion
2-Fluoro-5-nitrophenol is a chemical intermediate of significant value to the research and development community, particularly in the pharmaceutical and fine chemical sectors. Its well-defined reactivity, stemming from the strategic positioning of its functional groups, allows for its use in a variety of important synthetic transformations. This guide has provided a detailed overview of its properties, safe handling procedures, and key applications, equipping researchers and scientists with the foundational knowledge to effectively utilize this versatile building block in their synthetic endeavors.
